molecular formula C5H4BrNO3 B2581600 Methyl 3-bromoisoxazole-4-carboxylate CAS No. 1447958-01-1

Methyl 3-bromoisoxazole-4-carboxylate

Katalognummer B2581600
CAS-Nummer: 1447958-01-1
Molekulargewicht: 205.995
InChI-Schlüssel: YMSYXXPMCRYQHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 3-bromoisoxazole-4-carboxylate” is a chemical compound with the molecular formula C5H4BrNO3 . It has a molecular weight of 205.99 . This compound is used in research and is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromoisoxazole-4-carboxylate” consists of a five-membered isoxazole ring with a bromine atom at the 3rd position and a methyl carboxylate group at the 4th position .


Physical And Chemical Properties Analysis

“Methyl 3-bromoisoxazole-4-carboxylate” is a powder that should be stored sealed in dry conditions at 2-8°C . The melting point is 64-65°C .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Methyl 3-bromoisoxazole-4-carboxylate is a valuable scaffold in drug discovery due to its presence in many commercially available drugs. Its incorporation into new compounds can expand the drug-like chemical space and bind to biological targets based on chemical diversity . This compound is instrumental in developing robust synthetic methods to generate a diverse collection of heterocyclic molecules, accelerating drug discovery programs.

Synthesis of Anticancer Agents

Isoxazole derivatives, including those derived from Methyl 3-bromoisoxazole-4-carboxylate, show promise as anticancer agents. They are explored for their potential as HDAC inhibitors, which play a role in the epigenetic regulation of gene expression and are a target for cancer therapy .

Antibacterial Applications

The compound has been used to synthesize unique cinnoline-isoxazole hybrid scaffolds with antibacterial activity. These scaffolds have shown efficacy against various bacterial strains, indicating the compound’s role in developing new antibacterial agents .

Anti-Parkinson’s Disease Agents

Methyl 3-bromoisoxazole-4-carboxylate has been utilized in synthesizing novel 3,5-disubstituted isoxazole scaffolds, which have potential applications as anti-Parkinson agents. This highlights the compound’s role in neurodegenerative disease research .

Anti-Inflammatory Applications

Isoxazole derivatives synthesized from Methyl 3-bromoisoxazole-4-carboxylate have been evaluated for COX inhibitory activity and screened for anti-inflammatory activity. This indicates its potential use in developing anti-inflammatory medications .

Metal-Free Synthetic Routes

The compound is significant in developing metal-free synthetic routes for isoxazoles. This is crucial because most synthetic methods for isoxazole synthesis employ metals, which have disadvantages like high costs, toxicity, and environmental concerns. Metal-free alternatives offer a more sustainable and eco-friendly approach .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Zukünftige Richtungen

While specific future directions for “Methyl 3-bromoisoxazole-4-carboxylate” are not mentioned in the literature, isoxazole derivatives in general have been gaining attention in the field of medicinal chemistry due to their wide spectrum of biological activities . Therefore, it is likely that future research will continue to explore the synthesis of various isoxazole derivatives and screen them for their potential biological activities .

Eigenschaften

IUPAC Name

methyl 3-bromo-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-10-7-4(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYXXPMCRYQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1,2-oxazole-4-carboxylate

CAS RN

1447958-01-1
Record name methyl 3-bromo-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.